(R)-benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
®-benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a cyclopropylamino group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Cyclopropylamino Group: The cyclopropylamino group can be introduced through a nucleophilic substitution reaction using cyclopropylamine and an appropriate leaving group.
Formation of Benzyl Ester: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of ®-benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, ®-benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. It can also serve as a model compound for studying the metabolism and biotransformation of similar structures.
Medicine
In medicinal chemistry, ®-benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a crucial role in binding to the active site of the target, while the pyrrolidine ring and benzyl ester contribute to the overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- ®-benzyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate
- ®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate
- ®-benzyl 3-(2-(propylamino)ethyl)pyrrolidine-1-carboxylate
Uniqueness
®-benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl (3R)-3-[2-(cyclopropylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)19-11-9-14(12-19)8-10-18-16-6-7-16/h1-5,14,16,18H,6-13H2/t14-/m1/s1 |
InChI Key |
CMFKOOFDAKZQFH-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CCNC2CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC1NCCC2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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